2-benzyl-3,3,3-trifluoropropanoic acid
Description
Significance of Fluorinated Carboxylic Acids in Contemporary Organic Chemistry
Fluorinated carboxylic acids represent a cornerstone of modern organic and medicinal chemistry. The introduction of fluorine atoms into a carboxylic acid molecule can dramatically alter its physicochemical properties. The high electronegativity of fluorine often increases the acidity of the carboxyl group, making these compounds stronger acids than their non-fluorinated counterparts. google.com This enhanced acidity can be crucial in various catalytic processes and for modulating the properties of resulting salts and esters.
Furthermore, the presence of fluorine, particularly a trifluoromethyl (CF3) group, can significantly enhance a molecule's lipophilicity and metabolic stability. beilstein-journals.org This is of paramount importance in drug design, as improved metabolic stability can lead to a longer biological half-life, while increased lipophilicity can improve absorption and distribution within the body. Consequently, the incorporation of fluorine is a widely used strategy in the development of pharmaceuticals and agrochemicals. fluorine1.ru Research has also focused on methods to synthesize these valuable compounds, including the direct fluorination of aliphatic carboxylic acids and the decarboxylative trifluoromethylation of various precursors. beilstein-journals.orgsigmaaldrich.com
The Role of Alpha-Substituted Propanoic Acids as Versatile Synthons
Propanoic acids substituted at the alpha-carbon (the carbon atom adjacent to the carboxyl group) are highly versatile building blocks, or synthons, in organic synthesis. The presence of a substituent at this position creates a chiral center in many cases, opening the door to the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. The functional group at the alpha-position can be manipulated through a variety of well-established chemical reactions.
For instance, the Hell-Volhard-Zelinsky (HVZ) reaction allows for the specific bromination of the alpha-carbon of a carboxylic acid. chemicalbook.comresearchgate.net This alpha-bromo acid can then be converted into a wide array of other functional groups, such as amino groups for the synthesis of alpha-amino acids. researchgate.net The carboxylic acid moiety itself can be transformed into esters, amides, or alcohols, further expanding the synthetic utility of these alpha-substituted synthons. Their ability to participate in various carbon-carbon bond-forming reactions makes them indispensable tools for constructing more complex molecular architectures.
Overview of Research Trajectories for 2-benzyl-3,3,3-trifluoropropanoic acid and Related Trifluoromethylated Carboxylic Acids
While this compound is commercially available, indicating its use in chemical synthesis, specific published research focusing extensively on this particular molecule is not abundant in the public domain. sigmaaldrich.comuni.lubldpharm.com Its structure, however, which combines a trifluoromethyl group, a carboxylic acid, and an alpha-benzyl substituent, places it at the confluence of several active research areas.
Research into related trifluoromethylated carboxylic acids is robust. For example, methods for the synthesis of 3,3,3-trifluoropropionic acid and its derivatives are well-documented, often serving as precursors for more complex fluorinated molecules. google.comchemicalbook.comsigmaaldrich.com The primary research trajectory for such compounds involves their use as building blocks in medicinal chemistry and materials science. The trifluoromethyl group is a key pharmacophore, and its introduction into organic molecules is a major focus. beilstein-journals.org
Similarly, the synthesis of alpha-benzyl substituted carboxylic acids is a field of significant interest, particularly in the context of creating biologically active molecules. For instance, the synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives from ketoprofen (B1673614) highlights the modification of an alpha-substituted propanoic acid for therapeutic purposes.
Given these contexts, the research trajectory for this compound can be inferred. It likely serves as a specialized synthon. The trifluoromethyl group provides the desirable properties of fluorine chemistry, while the alpha-benzyl group offers a site for further structural elaboration or can itself be a key feature for biological activity. Research involving this compound would likely focus on its incorporation into larger, more complex molecules designed for pharmaceutical or materials applications, leveraging the unique combination of its functional groups.
Compound Data
Below are tables detailing the properties of this compound and a related compound.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H9F3O2 | uni.lu |
| InChI Key | PANCHYASFLIUMK-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |
| Molecular Weight | 218.18 g/mol | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Monoisotopic Mass | 218.05547 Da | uni.lu |
Table 2: Properties of 3,3,3-Trifluoropropionic acid
| Property | Value | Source |
| Molecular Formula | C3H3F3O2 | sigmaaldrich.com |
| CAS Number | 2516-99-6 | sigmaaldrich.com |
| Molecular Weight | 128.05 g/mol | sigmaaldrich.com |
| Boiling Point | 145 °C / 746 mmHg | sigmaaldrich.com |
| Melting Point | 9.7 °C | sigmaaldrich.com |
| Density | 1.45 g/mL at 25 °C | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANCHYASFLIUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113684-86-9 | |
| Record name | 2-benzyl-3,3,3-trifluoropropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Benzyl 3,3,3 Trifluoropropanoic Acid and Analogues
Stereoselective and Enantioselective Synthesis
Controlling the three-dimensional arrangement of atoms is critical in the synthesis of bioactive molecules. Stereoselective and enantioselective methods aim to produce a single desired stereoisomer, which is essential for pharmacological applications.
Asymmetric Catalytic Approaches for Chiral Alpha-Trifluoromethylated Carboxylic Acids
Asymmetric catalysis provides an efficient route to chiral molecules by using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic strategies have been developed for synthesizing α-trifluoromethylated carboxylic acid derivatives.
One prominent method is the catalytic asymmetric umpolung addition of trifluoromethyl imines to α,β-unsaturated carboxylic acid derivatives. nih.govnih.gov This approach reverses the normal polarity of the imine, allowing it to act as a nucleophile. By employing novel cinchona alkaloid-derived chiral phase-transfer catalysts, researchers have achieved highly chemo-, regio-, diastereo-, and enantioselective additions. nih.govnih.gov This transformation provides high-yield access to enantiomerically enriched chiral trifluoromethylated γ-amino acids, which can be precursors to the target carboxylic acids. nih.govnih.gov
Transition-metal catalysis also plays a crucial role. Iridium-catalyzed cascade umpolung allylation/2-aza-Cope rearrangement of tertiary α-trifluoromethyl α-amino acid derivatives has been developed to prepare a variety of quaternary α-trifluoromethyl α-amino acids with high yields and excellent enantioselectivities. researchgate.net Similarly, organocatalytic methods, using catalysts like BINOL in the presence of ethanol, have been successful in the asymmetric homologation of alkenylboronic acids with CF₃-diazomethane to produce chiral α-CF₃ allylboronic acids, which are versatile intermediates for conversion to carboxylic acids. acs.org
| Catalyst System | Reaction Type | Substrate | Key Features |
| Cinchona Alkaloid Derivative | Phase-Transfer Catalysis (Umpolung Addition) | Trifluoromethyl imines and α,β-unsaturated N-acylpyrroles | High chemo-, regio-, diastereo-, and enantioselectivity. nih.govnih.gov |
| Iridium (Ir) Complex | Cascade Allylation/Aza-Cope Rearrangement | Tertiary α-trifluoromethyl α-amino acid derivatives | Access to quaternary α-trifluoromethyl α-amino acids in high yields and enantioselectivities. researchgate.net |
| BINOL/Ethanol | Organocatalytic Homologation | Alkenylboronic acids and CF₃-diazomethane | Synthesis of chiral α-trifluoromethyl allylboronic acids with high chirality transfer. acs.org |
Biocatalytic N-H Bond Insertion and Related Transformations
Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations. Engineered enzymes have emerged as powerful tools for the enantioselective synthesis of organofluorine compounds. acs.org
A notable biocatalytic strategy involves the asymmetric N-H carbene insertion reaction catalyzed by engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus. harvard.edu This method utilizes benzyl (B1604629) 2-diazotrifluoropropanoate as a carbene donor to react with a range of aryl amines, producing chiral α-trifluoromethyl amino esters with excellent yields (up to >99%) and high enantiomeric ratios (up to 95:5 er). harvard.edu The resulting α-trifluoromethylamino acid derivatives can be further transformed into other valuable motifs, such as β-trifluoromethyl-β-amino alcohols. acs.org
This biocatalytic approach represents the first example of an N-H carbenoid insertion with an acceptor-acceptor carbene donor, offering a green and efficient solution for synthesizing valuable α-trifluoromethylated amines. harvard.eduacs.org Furthermore, research into nonheme iron enzymes, such as hydroxymandelate synthase (AoHMS), has led to the development of biocatalytic platforms for other transformations like enantioselective alkene oxytrifluoromethylation and trifluoromethyl azidation, expanding the toolbox for creating C(sp³)–CF₃ bonds. acs.orgnih.gov
| Enzyme System | Transformation | Carbene/Radical Source | Products & Selectivity |
| Engineered Cytochrome c₅₅₂ | N-H Carbene Insertion | Benzyl 2-diazotrifluoropropanoate | Chiral α-trifluoromethyl amino esters; up to >99% yield, 95:5 er. harvard.edu |
| Engineered Myoglobin | Intermolecular N-H Insertion | Arylamine substrates | Provides access to various amine products. nih.gov |
| Hydroxymandelate Synthase (AoHMS) | Alkene Trifluoromethyl Azidation | Hypervalent iodine(III) reagents | Trifluoromethyl azidation products; up to 73% yield, 96:4 er. nih.gov |
Diastereoselective Control in the Formation of 2-benzyl-3,3,3-trifluoropropanoic acid Scaffolds
When a molecule contains two or more stereocenters, controlling the relative configuration between them (diastereoselectivity) is crucial. In the context of synthesizing analogues of this compound, diastereoselective control ensures the formation of the correct isomer.
Methods such as the Mannich-type reaction between N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine and protected alkyl glycolates can furnish β-trifluoromethyl isoserine derivatives with high diastereoselectivity. bioorganica.com.ua The sulfinyl chiral auxiliary directs the stereochemical outcome of the reaction. Similarly, the previously mentioned umpolung addition of trifluoromethyl imines using chiral phase-transfer catalysts also provides excellent diastereocontrol alongside enantiocontrol. nih.govnih.gov The specific geometry of the catalyst-substrate complex in the transition state dictates which diastereomer is preferentially formed.
Chiral Auxiliary-Mediated Routes to Enantiopure Fluoroaliphatic Acids
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically pure product. This is a reliable and versatile strategy in asymmetric synthesis. wikipedia.org
Fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), have proven highly effective for the asymmetric alkylation of amide enolates. cyu.fr This method allows for the synthesis of enantiopure α-chiral acids with excellent diastereoselectivities. The auxiliary can be recovered in high yield for reuse. cyu.fr Another widely used class is the sulfinyl chiral auxiliaries. bioorganica.com.ua For instance, N-tert-butanesulfinamide can be condensed with ketones to form N-sulfinyl imines, which then undergo diastereoselective reactions. bioorganica.com.ua
Evans' oxazolidinone auxiliaries are also a cornerstone of this methodology and have been adapted for fluorous synthesis, facilitating product purification through fluorous solid-phase extraction. nih.govresearchgate.net The general process involves attaching the chiral auxiliary to a propanoic acid derivative, performing a stereoselective alkylation (e.g., with a benzyl halide), and finally cleaving the auxiliary to release the enantiopure this compound.
| Chiral Auxiliary | Type of Reaction | Key Advantage |
| Trifluoromethylated Oxazolidines (FOX) | Alkylation of amide enolates | Excellent diastereoselectivity and recovery of the auxiliary. cyu.fr |
| N-tert-butanesulfinamide | Mannich-type reactions, additions to imines | Versatile for synthesizing various fluorinated amines and amino acids. bioorganica.com.ua |
| Fluorous Oxazolidinones | Alkylation, Aldol reactions | Facilitates purification via fluorous solid-phase extraction. nih.govresearchgate.net |
| Camphorsultam | Michael additions, Claisen rearrangements | Superior chiral induction in certain reactions. wikipedia.org |
Electrochemical Synthesis Pathways
Electrochemical methods offer a sustainable alternative to traditional chemical synthesis by using electrical current to drive reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants.
Carboxylation of Halogenated Trifluoropropene Derivatives
The direct carboxylation of organic molecules with carbon dioxide (CO₂) is a highly attractive method for synthesizing carboxylic acids. Electrochemical and transition metal-catalyzed approaches have been developed for the carboxylation of halogenated hydrocarbons. researchgate.netnih.gov
While direct carboxylation of a halogenated trifluoropropene to form this compound is not explicitly detailed in the provided sources, the underlying principles can be applied. A plausible strategy would involve a precursor such as a halogenated derivative of 3-benzyl-1,1,1-trifluoropropane. A nickel-catalyzed system could initiate a reaction at the carbon-halogen bond. Through a process known as "chain walking" or remote functionalization, the catalyst can migrate along the hydrocarbon chain to a specific, unactivated C-H bond before facilitating carboxylation with CO₂ at atmospheric pressure. nih.gov
This type of remote carboxylation represents a powerful strategy for functionalizing aliphatic sites that are otherwise difficult to access. nih.gov An electrochemical approach could similarly be used to generate a nucleophilic species from a halogenated trifluoropropene derivative, which would then react with CO₂ to form the desired carboxylate. researchgate.net These methods highlight emerging pathways for incorporating CO₂ into complex molecules. researchgate.netnih.gov
Electroreductive Coupling Strategies for Trifluoromethylated Systems
Electroreductive coupling presents a powerful and direct method for the synthesis of fluorinated carboxylic acids from readily available trifluoromethylarenes. psu.edursc.org This technique utilizes electrolysis, often in an undivided cell with a sacrificial metal anode (such as magnesium or aluminum), to achieve the reductive coupling of trifluoromethylarenes with various electrophiles, including carbon dioxide. psu.edursc.org The process offers an efficient, one-step synthetic route to valuable α,α-difluoro-α-aryl-branched molecules, which are close analogues of the target trifluoromethyl systems. psu.edu
The reaction is typically carried out at room temperature in a solvent like N,N-dimethylformamide (DMF) with a supporting electrolyte. psu.edu A constant current is applied to initiate the reduction of the trifluoromethylarene. This generates a key intermediate that can be trapped by an electrophile. When carbon dioxide is used as the electrophile, the reaction yields the corresponding difluoroarylacetic acid derivative after esterification. psu.edu This electrochemical approach avoids the need for preparing sensitive organometallic reagents from trifluoromethylarenes, which can be challenging. psu.edu
Table 1: Electroreductive Carboxylation of Trifluoromethylbenzenes Data sourced from research on the electrosynthesis of ArCF2-branched molecules. psu.edu
| ArCF₃ Substrate | Electrophile | Anode | Isolated Product | Yield (%) |
|---|---|---|---|---|
| PhCF₃ | CO₂ | Mg | PhCF₂CO₂Me | 65 |
| 4-FC₆H₄CF₃ | CO₂ | Mg | 4-FC₆H₄CF₂CO₂Me | 70 |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This strategy is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making it ideal for creating libraries of compounds for drug discovery. wikipedia.orgrsc.org
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, classically involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org The reaction is typically exothermic and completes quickly in polar, aprotic solvents. wikipedia.org
A key feature of the Ugi reaction is its flexibility with respect to each component. By employing a fluorinated carboxylic acid such as 3,3,3-trifluoropropionic acid, it is possible to synthesize complex bis-amides that incorporate the trifluoropropionyl moiety. wikipedia.orgchemicalbook.comsigmaaldrich.com In this variation, 3,3,3-trifluoropropionic acid protonates the imine formed from the aldehyde and amine, and its conjugate base acts as the nucleophile in a subsequent step, ultimately leading to an N-acyl transfer to yield the final, stable product. wikipedia.org This approach provides a direct route to peptidomimetic structures containing the desirable trifluoromethyl group.
Table 2: General Scheme for Ugi Reaction with 3,3,3-Trifluoropropionic Acid Based on the general Ugi four-component reaction mechanism. wikipedia.orgorganic-chemistry.org
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Isocyanide) | Component 4 (Acid) | General Product Structure |
|---|---|---|---|---|
| R¹-CHO | R²-NH₂ | R³-NC | CF₃CH₂COOH | α-Amidoamide with N-trifluoropropionyl group |
The power of MCRs like the Ugi reaction lies in their convergent nature. Instead of building a complex molecule through a lengthy, linear sequence of reactions, MCRs bring together multiple, structurally diverse building blocks in a single step. rsc.org This convergent approach is exceptionally well-suited for the synthesis of complex α-substituted fluoroalkanoic acid derivatives.
By systematically varying the four components of the Ugi reaction—for instance, using a library of different aldehydes, amines, and isocyanides while keeping 3,3,3-trifluoropropionic acid as the constant acid component—researchers can generate a vast array of structurally diverse molecules with minimal synthetic effort. nih.gov This rapid generation of chemical diversity is invaluable in pharmaceutical research for the exploration of structure-activity relationships. The inherent efficiency and high atom economy of this strategy make it a sustainable and powerful tool for constructing complex fluorinated molecules. wikipedia.org
Transition Metal-Catalyzed Functionalization
Transition metal catalysis offers a versatile and powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex fluorinated molecules with high precision and selectivity. Rhodium and palladium catalysts are particularly effective in the functionalization of substrates to produce benzylic fluorinated acids and their precursors.
Rhodium(III) catalysis has emerged as an effective method for the β-arylation and -alkenylation of α-trifluoromethylacrylic acid. oup.comi-repository.net This reaction provides a direct route to β-aryl-α-trifluoromethylpropanoic acids, which are important synthetic intermediates and possess notable biological activities. i-repository.net The process typically involves the coupling of α-trifluoromethylacrylic acid with an arylboronic acid in the presence of a Rh(III) catalyst. oup.comresearchgate.net
This method is advantageous as it utilizes stable and readily available building blocks. i-repository.net The reaction proceeds smoothly to give the 1,4-conjugate addition products selectively, demonstrating the power of rhodium catalysis to control regioselectivity in the functionalization of fluorinated unsaturated systems. researchgate.net
Table 3: Rhodium-Catalyzed β-Arylation of α-Trifluoromethylacrylic Acid Illustrative examples based on reported rhodium-catalyzed coupling reactions. i-repository.netresearchgate.net
| Aryl Source | Product | Catalyst System | Yield |
|---|---|---|---|
| Phenylboronic Acid | 2-(Trifluoromethyl)-3-phenylpropanoic acid | Rh(III) complex | Good |
| 4-Methylphenylboronic Acid | 3-(p-tolyl)-2-(trifluoromethyl)propanoic acid | Rh(III) complex | Good |
| Naphthylboronic Acid | 3-(naphthalen-1-yl)-2-(trifluoromethyl)propanoic acid | Rh(III) complex | Moderate |
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in organofluorine chemistry is extensive. Palladium-mediated cross-coupling reactions are highly effective for synthesizing benzylic fluorinated acids and their derivatives. acs.orgchinesechemsoc.org These methods can be used to form the crucial benzyl-carbon bond or to further functionalize a pre-existing fluorinated benzylic structure.
One established strategy is the palladium(0)-catalyzed Tsuji-Trost substitution, where benzylic fluorides can serve as suitable substrates for coupling with a wide range of carbon, nitrogen, and oxygen nucleophiles. acs.org More recent innovations include palladium(II) difluorocarbene-involved catalytic coupling. chinesechemsoc.orgchinesechemsoc.org This approach uses simple benzyl chlorides as electrophiles and chlorodifluoroacetate salts as difluorocarbene precursors to forge a benzyl-CF₂ bond, providing a novel route to gem-difluoroalkylated compounds. chinesechemsoc.orgchinesechemsoc.org The success of these reactions often depends on the careful selection of ligands and reaction conditions to facilitate the catalytic cycle and achieve high yields and functional group tolerance. chinesechemsoc.orgnih.gov
Table 4: Overview of Palladium-Mediated Reactions for Benzylic Fluorinated Systems Summary of versatile Pd-catalyzed coupling strategies. acs.orgchinesechemsoc.orgchinesechemsoc.org
| Reaction Type | Substrate 1 | Substrate 2 | Key Bond Formed |
|---|---|---|---|
| Tsuji-Trost Substitution | Benzylic Fluoride (B91410) | C, N, O, S Nucleophiles | Benzyl-Nucleophile |
| Difluorocarbene Coupling | Benzyl Chloride | ClCF₂CO₂Na (Carbene Source) | Benzyl-CF₂ |
| C-N Coupling | Aryl Bromide/Chloride | Fluoroalkylamine | Aryl-N(Fluoroalkyl) |
Derivatization from Simpler Fluorinated Precursors
The synthesis of the target molecule often commences with readily available and simpler fluorinated compounds. These precursors undergo a series of transformations to build the required carbon skeleton and introduce the necessary functional groups.
Hydrolytic and Oxidative Routes to Trifluoropropanoic Acid Systems
The formation of the 3,3,3-trifluoropropanoic acid core is a critical step. One common strategy involves the oxidation of 3,3,3-trifluoropropionaldehyde. This aldehyde can be synthesized through the hydrolysis of precursors like benzyl vinyl ethers in the presence of an acid catalyst. google.com The resulting 3,3,3-trifluoropropionaldehyde is then oxidized to 3,3,3-trifluoropropionic acid. google.com Various oxidizing agents can be employed for this transformation.
Another approach starts from 3,3,3-trifluoro-1-propanol, which can be oxidized to the corresponding carboxylic acid. While direct oxidation can be challenging, a two-step process involving oxidation to the aldehyde followed by further oxidation to the carboxylic acid is a viable route.
The following table summarizes a representative hydrolytic and oxidative route to a trifluoropropanoic acid system:
| Starting Material | Intermediate | Product | Reagents and Conditions |
| 1-Halogeno-3,3,3-trifluoropropene and Benzyl alcohol | Benzyl vinyl ether | 3,3,3-Trifluoropropionaldehyde | i) Base; ii) Arrhenius or Lewis acid catalyst for hydrolysis. google.com |
| 3,3,3-Trifluoropropionaldehyde | - | 3,3,3-Trifluoropropionic acid | Oxidizing agent. google.com |
Functional Group Interconversions on 3,3,3-Trifluoropropionate Scaffolds
Once the 3,3,3-trifluoropropanoic acid or its ester equivalent, such as ethyl 3,3,3-trifluoropropionate, is obtained, the introduction of the benzyl group at the C2 position is achieved through functional group interconversion. The most common method for this transformation is the α-alkylation of an enolate intermediate.
The process typically involves the deprotonation of the α-carbon of a 3,3,3-trifluoropropionate ester using a strong base to form a nucleophilic enolate. This enolate is then reacted with an electrophilic benzylating agent, such as benzyl bromide, in an SN2 reaction. The choice of base and reaction conditions is crucial to ensure efficient enolate formation and subsequent alkylation, while minimizing side reactions. Following the alkylation of the ester, a final hydrolysis step is required to convert the ester to the desired this compound.
A general scheme for the synthesis of this compound via this method is presented below:
| Starting Material | Intermediate | Product | Reagents and Conditions |
| Ethyl 3,3,3-trifluoropropionate | Ethyl 2-benzyl-3,3,3-trifluoropropanoate | This compound | i) Strong base (e.g., LDA), Benzyl bromide; ii) Acid or base catalyzed hydrolysis. |
Chemical Reactivity and Mechanistic Investigations of 2 Benzyl 3,3,3 Trifluoropropanoic Acid Derivatives
Reaction Pathways and Transformations
The transformations of 2-benzyl-3,3,3-trifluoropropanoic acid and its derivatives are diverse, enabling the synthesis of a wide range of more complex molecules. Key reaction pathways involve manipulation of the alpha-carbon and derivatization of the carboxylic acid.
The carbon atom alpha to the carboxylic acid (the stereogenic center) is flanked by both a strongly electron-withdrawing trifluoromethyl group and the carboxyl group. This electronic environment significantly reduces the acidity of the α-hydrogen compared to non-fluorinated analogues. Consequently, its deprotonation to form a carbanion (enolate) requires the use of strong, non-nucleophilic bases.
Common bases used for the formation of enolates from related ester and amide systems include lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), and potassium tert-butoxide. acs.orgyoutube.comyoutube.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.
Once formed, the enolate is a potent nucleophile and can react with various electrophiles, primarily through C-alkylation, to form new carbon-carbon bonds at the alpha position. acs.org
Table 1: Bases for Enolate Formation from Carbonyl Compounds
| Base | Formula | Typical Conditions | Notes |
|---|---|---|---|
| Lithium Diisopropylamide | LDA | THF, -78 °C | Strong, non-nucleophilic, sterically hindered base. Commonly used for kinetic enolate formation. youtube.comyoutube.com |
| Lithium Hexamethyldisilazide | LiHMDS | THF, -78 °C | Similar to LDA, offers high solubility and is commercially available as a solution. youtube.com |
The electrophilic reactivity at the alpha-carbon is virtually non-existent due to the high electron density and the electron-withdrawing nature of the adjacent substituents.
The carboxylic acid group of this compound is a versatile functional handle for a variety of transformations, most notably the formation of esters and amides.
Esterification: Standard esterification methods, such as Fischer esterification (reaction with an alcohol under acidic catalysis), can be employed.
Amide Formation: Amide bonds can be formed through several reliable protocols.
Direct Amidation: Reagents have been developed for the direct coupling of carboxylic acids and amines. One effective reagent is tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which facilitates amidation under mild conditions, often requiring only simple filtration for purification. nih.gov
Via Acyl Chloride: A common two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-benzyl-3,3,3-trifluoropropanoyl chloride can then be reacted with a primary or secondary amine to furnish the corresponding amide with high efficiency. google.comacs.org This method is broadly applicable and avoids the high temperatures sometimes needed for direct thermal amidation.
Table 2: Selected Reagents for Carboxylic Acid Derivatization
| Transformation | Reagent(s) | Intermediate | Use Case |
|---|---|---|---|
| Amide Synthesis | B(OCH₂CF₃)₃ | Activated Ester (in situ) | Direct coupling of acids and amines. nih.gov |
| Amide Synthesis | 1. Thionyl Chloride (SOCl₂) 2. Amine (R₂NH) | Acyl Chloride | Versatile, high-yield conversion for a wide range of amines. acs.org |
Controlling the three-dimensional arrangement (stereoselectivity) and the site of reaction (regioselectivity) is paramount in synthesis. For derivatives of this compound, this control is primarily focused on reactions at the α-carbon.
Stereoselectivity: The asymmetric synthesis of α-trifluoromethyl carbonyl compounds often relies on the use of chiral auxiliaries or catalysts. In a well-established strategy, a chiral imidazolidinone catalyst can be used to convert an aldehyde into a chiral enamine intermediate. nih.gov This enamine shields one face of the molecule, directing the attack of an incoming electrophile to the opposite face with high enantioselectivity. nih.gov Similarly, the diastereoselective alkylation of esters can be achieved by first attaching the carboxylic acid to a chiral auxiliary, performing the alkylation on the resulting enolate, and then cleaving the auxiliary. youtube.com Subsequent transformations on these chiral building blocks, such as the hydrolysis of an N-acyl oxazolidinone to yield the carboxylic acid, have been shown to proceed with excellent retention of stereochemical integrity.
Regioselectivity: In cases where a derivative might possess multiple potential reaction sites, such as an α,β-unsaturated system, the trifluoromethyl group exerts a strong electronic influence. For α,β-unsaturated ketones, electrophilic trifluoromethylation occurs at the α-carbon. rsc.org However, converting the ketone to a hydrazone derivative reverses this preference, directing the attack to the β-carbon. rsc.org For simple alkylation at the α-position of an unsymmetrical ketone, regioselectivity is governed by the choice of reaction conditions to favor either the kinetic or thermodynamic enolate. youtube.com The kinetic enolate is formed faster by deprotonating the less-substituted α-carbon using a sterically hindered base at low temperature, while the more stable, substituted thermodynamic enolate is favored under equilibrating conditions (higher temperature, stronger base). youtube.com
Elucidation of Reaction Mechanisms
Understanding the precise sequence of bond-forming and bond-breaking events, including the transient species involved, is crucial for optimizing reactions and predicting outcomes.
While direct spectroscopic observation of intermediates in reactions of this compound is not widely reported, their identities can be inferred from well-established mechanisms of analogous carbonyl compounds.
Enolates: In α-alkylation reactions, the key reactive intermediate is the ester or amide enolate, formed upon deprotonation by a strong base. acs.orgyoutube.com These species are transient and highly reactive towards electrophiles.
Radical Intermediates: Newer synthetic methods utilize radical pathways. For example, the merger of photoredox and organocatalysis for α-trifluoromethylation involves the light-induced generation of an electrophilic trifluoromethyl radical (•CF₃) from a suitable precursor. nih.gov This radical adds to an enamine intermediate, forming a new α-amino radical, which is then reduced to complete the reaction. nih.gov
Acylium Ion Equivalents: In amide coupling reactions that proceed via an acyl chloride, the acyl chloride itself is a stable, isolable intermediate. In other in situ coupling methods, activated species like O-acylisoureas or imidoylphosphonium salts serve as transient intermediates that are highly electrophilic towards the amine nucleophile. nih.gov
The detection and characterization of such short-lived intermediates often rely on a combination of experimental techniques—such as low-temperature NMR spectroscopy and chemical trapping experiments—and computational methods like Density Functional Theory (DFT) calculations. reddit.comnumberanalytics.com
Catalytic processes offer efficient and atom-economical routes for transformations. The mechanisms of these reactions are often described by closed catalytic cycles where the catalyst is regenerated after each turnover.
One illustrative example is the dual photoredox-organocatalysis system for α-alkylation. nih.gov The mechanism involves two interconnected cycles:
Photoredox Cycle: An iridium-based photocatalyst absorbs light, moving to an excited state. This excited catalyst reduces an alkyl halide to generate a carbon-centered radical and is itself oxidized. It is then returned to its ground state by a reductive quenching step.
Organocatalytic Cycle: A chiral amine catalyst condenses with an aldehyde to form a nucleophilic enamine. This enamine traps the radical generated in the photoredox cycle. The resulting radical intermediate is then reduced, and hydrolysis releases the α-alkylated product and regenerates the chiral amine catalyst.
Another relevant catalytic pathway is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by ruthenium or iridium complexes. nih.gov This is used for the N-alkylation of amines using alcohols. The cycle typically proceeds as follows:
The metal complex dehydrogenates the alcohol to form an aldehyde in situ.
The amine condenses with the aldehyde to form an imine.
The metal hydride species, formed in the first step, reduces the imine to the final alkylated amine, thereby regenerating the active metal catalyst.
In many of these multi-step catalytic cycles, the rate-determining step is often the initial activation of the substrate or the key bond-forming event. For instance, in enolate alkylations, the deprotonation step can be rate-limiting, while in some catalytic cycles, the turnover-limiting step might be the product release from the catalyst's coordination sphere.
Stereochemical Aspects of Chemical Transformations
The stereochemistry of reactions involving derivatives of this compound is a critical aspect of their chemical behavior. The presence of a trifluoromethyl group and a benzylic stereocenter introduces significant electronic and steric factors that influence the three-dimensional outcome of chemical transformations. This section explores the diastereoselectivity observed in cycloaddition reactions and the potential for stereoconvergent processes in the synthesis of related benzylic fluoroalcohols.
Diastereoselectivity in Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
The derivatives of trifluoroethylamine, which can be conceptually related to this compound, serve as valuable precursors for generating trifluoromethyl-containing azomethine ylides for 1,3-dipolar cycloaddition reactions. These reactions provide an efficient pathway to complex heterocyclic structures bearing a trifluoromethyl group. Research into the reaction of N-2,2,2-trifluoroethylisatin ketimines with various dipolarophiles, including those with benzylic substituents, has demonstrated notable levels of diastereoselectivity. nih.govmdpi.com
In a metal-free formal [3+2] cycloaddition, N-2,2,2-trifluoroethylisatin ketimines react with 2-benzyl-2-methylcyclopentenediones to produce tetracyclic spirooxindoles containing both pyrrolidine (B122466) and cyclopentane (B165970) subunits. nih.gov The reaction proceeds with good yields and significant diastereoselectivity, indicating a high degree of facial control during the cycloaddition process. nih.govnih.gov A plausible mechanism suggests that a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), deprotonates the ketimine to form a 2-azaallyl anion intermediate, which then attacks the cyclopentenedione. nih.gov The observed diastereoselectivity is attributed to the steric hindrance between the bulky groups of the reactants in the transition state. mdpi.com
The scope of this diastereoselective transformation has been explored with various substituted ketimines and cyclopentenediones. For instance, the reaction of N-2,2,2-trifluoroethylisatin ketimine with 2-benzyl-2-methylcyclopentenedione derivatives bearing electron-donating groups on the benzyl (B1604629) ring's phenyl moiety afforded the cycloaddition products in nearly quantitative yields and with good diastereomeric ratios. nih.gov
| Entry | Cyclopentenedione (Substituent on Benzyl Ring) | Ketimine (Substituent on Isatin (B1672199) Ring) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | H | 96 | 85:15 |
| 2 | 4-Me | H | 94 | 85:15 |
| 3 | 4-OMe | H | 95 | 83:17 |
| 4 | H | 5-F | 91 | 82:18 |
| 5 | H | 5-Cl | 85 | 80:20 |
| 6 | H | 7-CF₃ | 69 | 83:17 |
Table 1: Diastereoselective 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with various 2-benzyl-2-methylcyclopentenediones. Data sourced from Molecules (2023). nih.gov
This methodology was also successfully extended to reactions with chalcones, where trifluoroethylamine-derived isatin ketimines undergo a DBU-catalyzed 1,3-dipolar cycloaddition to yield 5′-CF₃-substituted 3,2′-pyrrolidinyl spirooxindoles with excellent diastereoselectivities. rsc.org These findings underscore the utility of trifluoroethyl-containing building blocks in stereoselective synthesis, suggesting that derivatives of this compound could similarly function as precursors in highly controlled cycloaddition reactions.
Stereoconvergent Processes in Benzylic Fluoroalcohol Synthesis
The synthesis of chiral benzylic alcohols is a cornerstone of modern organic chemistry, with these motifs being prevalent in numerous pharmaceuticals and natural products. nih.gov A stereoconvergent synthesis, wherein a racemic or diastereomeric mixture of starting materials is converted into a single stereoisomeric product, represents a highly efficient strategy. For a compound like this compound, a hypothetical stereoconvergent route to the corresponding alcohol, (2R)-2-benzyl-3,3,3-trifluoropropan-1-ol or its (2S)-enantiomer, would likely proceed through the reduction of a carbonyl intermediate, such as 2-benzyl-3,3,3-trifluoropropanal or a corresponding trifluoromethyl ketone.
The stereoselective reduction of trifluoromethyl ketones is a well-established method for accessing chiral trifluoromethylated alcohols. organic-chemistry.orgsioc-journal.cn For example, highly stereoselective reductions of cyclic ketones to their most thermodynamically stable alcohol diastereomers can be achieved using lithium dispersion and hydrated transition metal salts like FeCl₂·4H₂O or CuCl₂·2H₂O. organic-chemistry.org This type of thermodynamic control could be exploited in a stereoconvergent process. If a racemic mixture of a precursor ketone could be equilibrated under the reaction conditions, it could preferentially be reduced to a single, more stable alcohol diastereomer.
Alternatively, catalyst-controlled stereodivergent syntheses highlight the power of modern catalysis in directing stereochemical outcomes. nih.gov In a Pd/Cu co-catalyzed system, the asymmetric substitution of benzylic geminal dicarboxylates with imino esters can produce either diastereomer of the resulting benzylic alcohol derivative simply by switching the chirality of the metal catalysts' ligands. nih.gov While this is the opposite of a stereoconvergent process, it demonstrates that the stereocenter at the benzylic position can be precisely controlled.
A plausible stereoconvergent synthesis of 2-benzyl-3,3,3-trifluoropropan-1-ol from a racemic mixture of its parent acid would involve:
Conversion of the racemic acid to a prochiral intermediate or a racemic intermediate that can be resolved dynamically.
A catalyst-controlled reduction that favors the formation of one enantiomer of the alcohol, irrespective of the starting material's stereochemistry.
The development of such a process would capitalize on the unique electronic properties of the trifluoromethyl group, which significantly influences the reactivity of the adjacent carbonyl group in a ketone precursor, making it a highly active electrophile susceptible to nucleophilic attack by a hydride source. nih.gov
| Precursor Type | Reaction | Stereochemical Principle | Potential Outcome for this compound derivative |
| Racemic trifluoromethyl ketone | Catalytic Asymmetric Reduction | Dynamic Kinetic Resolution | High yield and high enantiomeric excess of a single alcohol enantiomer. |
| Racemic benzylic substrate | Catalyst-controlled Substitution | Stereoconvergence via common intermediate (e.g., η³-benzyl-Pd) | Formation of a single diastereomer from a racemic starting material. nih.gov |
| Cyclic Ketone | Thermodynamic Reduction | Equilibration to most stable product | High diastereoselectivity for the thermodynamically favored alcohol. organic-chemistry.org |
Table 2: Conceptual approaches to stereoconvergent synthesis of benzylic fluoroalcohols.
Advanced Spectroscopic and Analytical Characterization Methodologies for Trifluoromethylated Carboxylic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of trifluoromethylated carboxylic acids.
19F NMR for Precise Trifluoromethyl Group Analysis
The fluorine-19 (¹⁹F) nucleus is ideal for NMR studies due to its 100% natural abundance and high sensitivity, which is approximately 83% that of the proton (¹H) nucleus. alfa-chemistry.com This results in a wide chemical shift range, making ¹⁹F NMR a powerful technique for identifying and quantifying fluorinated compounds. alfa-chemistry.comnih.gov The chemical shift of a trifluoromethyl (CF₃) group is highly sensitive to its electronic environment. nih.govdovepress.com Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values). alfa-chemistry.com
For trifluoromethylated carboxylic acids, the ¹⁹F NMR chemical shift typically appears in a specific region. For instance, the ¹⁹F NMR spectrum of 2-benzyl-3,3,3-trifluoropropanoic acid shows a doublet at approximately -67.7 ppm (in CDCl₃) with a coupling constant (³JH,F) of 8.0 Hz. ethz.ch This characteristic chemical shift and coupling provide precise information about the trifluoromethyl group's environment. dovepress.com The presence of heteroatoms, such as in carboxylic acids, can lead to a deshielding effect, resulting in a chemical shift difference of about 7 ppm. dovepress.com
¹⁹F NMR is also a valuable tool for quantitative analysis, as the signal intensity is directly proportional to the number of fluorine atoms. nih.govnih.gov This allows for the determination of the purity and concentration of fluorinated pharmaceuticals and other compounds. nih.gov
1H and 13C NMR for Full Structural Elucidation
In the ¹H NMR spectrum of this compound, the protons of the benzyl (B1604629) group typically appear in the aromatic region (around 7.25-7.39 ppm). The methine proton (CH) and the methylene (B1212753) protons (CH₂) of the propanoic acid backbone show complex multiplets due to coupling with each other and with the trifluoromethyl group. ethz.ch The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet around 10-13 ppm, though this signal can be affected by solvent and concentration. princeton.edupressbooks.publibretexts.org
The ¹³C NMR spectrum provides information about the carbon skeleton. The carboxyl carbon of a carboxylic acid typically resonates between 165 and 185 ppm. pressbooks.pub For this compound, the carboxyl carbon appears as a quartet around 167.5 ppm due to coupling with the three fluorine atoms (³JC,F = 3 Hz). The carbon of the trifluoromethyl group is observed as a quartet with a large coupling constant (¹JC,F) of approximately 281 Hz. The other carbons of the molecule show characteristic shifts that aid in the complete structural assignment. ethz.ch
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| ¹⁹F | -67.7 | doublet | ³JH,F = 8.0 |
| ¹H (aromatic) | 7.25-7.39 | multiplet | |
| ¹H (CH) | 4.84 | doublet of triplets | J = 3, 7 |
| ¹H (CH₂) | 3.24-3.35 | multiplet | |
| ¹³C (C=O) | 167.5 | quartet | ³JC,F = 3 |
| ¹³C (CF₃) | 124.5 | quartet | ¹JC,F = 281 |
| ¹³C (CH) | 47.9 | quartet | ²JC,F = 27 |
| ¹³C (CH₂) | 37.6 | ||
| ¹³C (aromatic) | 127.0-139.2 |
Note: Data is based on reported values and may vary depending on the solvent and experimental conditions. ethz.ch
2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to identify adjacent protons in the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of directly attached carbon atoms (¹JC,H). It is invaluable for assigning carbon resonances based on their attached protons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JC,H and ³JC,H). princeton.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For example, in this compound, an HMBC experiment would show a correlation between the methine proton and the carboxyl carbon, confirming their connectivity. princeton.edu
These 2D NMR methods, used in combination, provide a detailed picture of the molecular structure, including relative stereochemistry in more complex molecules.
Chiral NMR Shift Reagents and Derivatizing Agents for Enantiomeric Purity Assessment
For chiral trifluoromethylated carboxylic acids, determining the enantiomeric purity is often essential. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis.
Chiral Shift Reagents (CSRs) : These are typically lanthanide complexes that can reversibly bind to the carboxylic acid. rsc.orglibretexts.org This interaction forms diastereomeric complexes that have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. rsc.orglibretexts.orgtcichemicals.com Europium(III) complexes are commonly used CSRs. rsc.org
Chiral Derivatizing Agents (CDAs) : These agents react with the carboxylic acid to form new, covalently bonded diastereomers. These diastereomers have distinct NMR spectra, which can be used to determine the enantiomeric excess. Proline-derived compounds have been shown to be effective chiral derivatizing agents for carboxylic acids. nih.gov
For this compound, analysis of enantiomeric purity can be performed after reduction to its corresponding primary alcohol, followed by analysis using techniques like chiral High-Performance Liquid Chromatography (HPLC). ethz.ch
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass with very high accuracy, which allows for the unambiguous determination of the elemental formula of a compound. pnnl.gov This is particularly important for compounds containing fluorine, as its mass is not an integer. The high resolving power of modern instruments like Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometers is essential for distinguishing between ions with very similar masses. pnnl.gov
For this compound (C₁₀H₉F₃O₂), the exact mass can be calculated and compared to the experimentally determined mass from an HRMS measurement to confirm its elemental composition. Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of polar molecules like carboxylic acids, as it typically generates singly charged molecular ions. pnnl.gov
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. While the molecular ion peak for straight-chain carboxylic acids can be weak, aromatic acids tend to show more prominent molecular ion peaks. youtube.comwhitman.edu The fragmentation of carboxylic acids is characterized by several key pathways, including alpha-cleavage and the loss of small, stable neutral molecules. libretexts.orgyoutube.com
For this compound, the electron-withdrawing trifluoromethyl group and the benzyl group significantly influence the fragmentation. Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl group ([M-17]) and the entire carboxyl group ([M-45]). whitman.edulibretexts.org Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is also a typical fragmentation route. youtube.com The presence of a gamma-hydrogen relative to the carbonyl group can lead to a McLafferty rearrangement, which often results in a prominent peak in the mass spectrum. youtube.comyoutube.com
The analysis of these characteristic fragments allows for the comprehensive structural confirmation of the molecule. The fragmentation profile helps to piece together the different components of the molecule, confirming the presence and connectivity of the benzyl, trifluoromethyl, and carboxylic acid moieties.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [C₁₀H₉F₃O₂]⁺ | Molecular Ion (M⁺) | 234.05 |
| [M - OH]⁺ | Loss of hydroxyl radical | 217.05 |
| [M - COOH]⁺ | Loss of carboxyl group | 189.06 |
| [C₉H₈F₃O]⁺ | Loss of formic acid (HCOOH) | 201.05 |
| [C₇H₇]⁺ | Tropylium ion from benzyl group | 91.05 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
The process involves growing a suitable single crystal of the compound, which can sometimes be challenging. rsc.org Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the atomic positions can be determined. mdpi.com This method also reveals intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups, which dictates the crystal packing. While a specific crystal structure for this compound is not detailed in the provided sources, the application of X-ray crystallography remains the gold standard for its solid-state structural elucidation. rsc.org The combination of solid-state NMR and X-ray diffraction can be particularly powerful for resolving structural ambiguities in complex organic molecules. nih.govacs.org
Chromatographic Techniques for Purity and Enantiomeric Excess Analysis
Chromatographic methods are essential for assessing the purity and, for chiral compounds, the enantiomeric excess (ee) of a sample. nih.gov Enantiomeric excess is a critical parameter in the synthesis of pharmaceuticals and other fine chemicals, where often only one enantiomer possesses the desired biological activity. taylorandfrancis.com
Computational and Theoretical Chemistry Studies on 2 Benzyl 3,3,3 Trifluoropropanoic Acid
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-benzyl-3,3,3-trifluoropropanoic acid at the molecular level. These computational methods provide insights into the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like ωB97xD with a basis set such as 6-311+G(d,p), are instrumental in determining its optimized ground state geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms.
Furthermore, DFT is utilized to calculate the molecule's energetic properties. This includes determining the total electronic energy, which is crucial for comparing the relative stabilities of different conformations. Thermochemical parameters such as bond dissociation enthalpies (BDE) can also be computed, offering insights into the strength of various chemical bonds within the molecule. For instance, in related fluorinated carboxylic acids, C-C bonds are generally found to be weaker than C-F bonds. nsf.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights the regions where it is most likely to interact with other chemical species. This information is invaluable for predicting its behavior in chemical reactions.
Computational Modeling of Reaction Mechanisms and Catalysis
Computational modeling provides a detailed view of how chemical reactions involving this compound proceed, including the energetic profiles of reaction pathways and the factors influencing stereoselectivity.
Transition State Localization and Reaction Pathway Mapping
To understand the mechanism of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate. Computational methods are employed to locate and characterize the geometry and energy of transition states for reactions involving this compound.
Once the transition state is localized, the entire reaction pathway can be mapped out. This involves calculating the energies of reactants, intermediates, transition states, and products, providing a comprehensive energy profile for the reaction. This mapping is crucial for determining the reaction's feasibility and for understanding the step-by-step process of bond breaking and formation. For example, in the thermal degradation of similar perfluoroalkyl carboxylic acids, computational studies have elucidated complex reaction pathways involving C-C bond homolytic cleavages and subsequent β-scissions. nsf.gov
Prediction and Rationalization of Stereoselectivity in Asymmetric Reactions
In reactions where chiral centers are formed, predicting and explaining the observed stereoselectivity is a significant challenge. Computational modeling is a powerful tool for investigating the origins of stereoselectivity in asymmetric reactions involving this compound.
By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the preferred reaction pathway can be identified. The energy difference between these transition states directly correlates with the enantiomeric or diastereomeric excess observed experimentally. These calculations can rationalize the role of catalysts, substituents, and reaction conditions in controlling the stereochemical outcome.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional shape of a molecule, or its conformation, plays a critical role in its physical and chemical properties. For this compound, the presence of the flexible benzyl (B1604629) and trifluoropropanoic acid moieties allows for multiple possible conformations.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis reveals the most populated conformations under given conditions.
Furthermore, the presence of the highly electronegative fluorine atoms gives rise to significant stereoelectronic effects. nih.gov One such phenomenon is the gauche effect, where the presence of fluorine can stabilize a gauche conformation over an anti-conformation, contrary to what would be expected based on steric hindrance alone. nih.gov This effect arises from hyperconjugative interactions between bonding and anti-bonding orbitals. acs.orgresearchgate.net Understanding these stereoelectronic effects is crucial for accurately predicting the conformational preferences and reactivity of this compound. researchgate.net
Influence of Trifluoromethyl Group on Conformation
In the context of this compound, the -CF3 group is expected to have a profound impact on the molecule's preferred spatial arrangement. The gauche effect, a phenomenon where a molecule adopts a conformation with substituents in a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) arrangement, is often observed in molecules containing electronegative groups. It is plausible that the interaction between the -CF3 group and the adjacent carboxyl group would lead to specific, stabilized conformations. However, without dedicated computational studies, the precise dihedral angles and the energy differences between various conformers of this compound remain speculative.
Non-Covalent Interactions and Their Role in Molecular Recognition
Non-covalent interactions are crucial in determining how a molecule interacts with its environment, including other molecules, proteins, and biological receptors. For this compound, several types of non-covalent interactions are anticipated to play a significant role in its molecular recognition profile.
The interplay of these various non-covalent forces dictates how this compound orients itself when approaching a binding partner. The specific geometry and electronic properties of these interactions are critical for molecular recognition events. For instance, the directionality and strength of hydrogen bonds formed by the carboxyl group, combined with the weaker but significant interactions involving the trifluoromethyl group, would create a unique interaction footprint for the molecule. A comprehensive understanding of these interactions would require detailed quantum mechanical calculations and molecular dynamics simulations, which are currently not available in the existing literature for this specific compound.
Applications and Design Principles in Chemical Sciences Based on 2 Benzyl 3,3,3 Trifluoropropanoic Acid Scaffolds
Utility as Chiral Building Blocks in Organic Synthesis
Chiral building blocks are essential for the enantioselective synthesis of complex molecules, particularly pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. The pharmaceutical industry has a significant and growing demand for such intermediates to improve drug efficacy. tcichemicals.com The structure of 2-benzyl-3,3,3-trifluoropropanoic acid, possessing a stereocenter at the α-position, makes it a valuable potential precursor for creating stereochemically defined products. The synthesis of enantiopure compounds can be achieved through various methods, including the use of a chiral pool, asymmetric synthesis with catalysts, or the resolution of racemic mixtures. nih.govsigmaaldrich.com
Synthesis of Enantioenriched Fluoro-Amino Acids and Peptidomimetics
Fluorinated amino acids are powerful tools in protein engineering and drug development, as the inclusion of fluorine can enhance properties like metabolic stability, bioavailability, and binding affinity. nih.govumweltprobenbank.de The this compound scaffold is a logical precursor for synthesizing non-canonical amino acids, specifically a fluorinated analog of phenylalanine.
Although direct synthesis from this compound is not extensively detailed in the literature, established methods for creating α-trifluoromethyl amino acids highlight its potential. For instance, strategies for synthesizing α-fluoroalkyl-α-amino acids often involve the asymmetric synthesis from fluorinated starting materials or the fluorination of chiral precursors. umweltprobenbank.de A related approach involves the tandem aza-Henry addition-reduction reaction to create chiral β-nitro α-trifluoromethyl amines, which are then used to produce trifluoromethyl-modified dipeptides, acting as peptidomimetics. greenpeace.to These peptidomimetics replace the natural peptide bond with a [CH(CF3)NH] group, which can be used to build more complex modified peptides. greenpeace.to
The general synthetic utility for creating such amino acids is often accomplished using chiral auxiliaries or catalysts to ensure high stereoselectivity, a role for which an enantiopure form of this compound would be well-suited.
Construction of Complex Polyfluorinated Organic Molecules
Polyfluorinated organic compounds are a significant class of molecules with applications ranging from materials science to pharmaceuticals. nih.gov These man-made substances are valued for their unique properties, such as water and grease repellency, conferred by the carbon-fluorine bonds. nih.govmdpi.com The development of new synthetic methods to create novel fluorinated building blocks is crucial for advancing these fields. nih.gov
While this compound is a polyfluorinated molecule itself, its role as a starting material for more complex structures is based on the reactivity of its carboxylic acid and benzyl (B1604629) groups. For example, the carboxylic acid moiety can be converted into various functional groups to extend the carbon chain or participate in coupling reactions. General methods for creating complex fluorinated molecules often involve the Suzuki-Miyaura cross-coupling of fluorinated building blocks to form bi-aryl structures, a strategy applicable to derivatives of the title compound. bldpharm.com
The table below illustrates the types of complex fluorinated molecules that can be conceptually derived from fluorinated building blocks similar to this compound.
| Building Block Type | Reaction Type | Resulting Complex Molecule Class | Potential Application |
| Fluorinated Phenylalanine Analog | Peptide Coupling | Peptidomimetics | Protease Inhibitors |
| Fluorinated Aryl Halide | Cross-Coupling (e.g., Suzuki) | Bi-aryl Compounds | Liquid Crystals, Agro-chemicals |
| α-Trifluoromethyl Ester | Aldol Condensation | Polyfluorinated β-Hydroxy Esters | Pharmaceutical Intermediates |
Strategic Incorporation into Drug Discovery Lead Structures
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize various properties of a lead compound. researchgate.net The trifluoromethyl group (-CF3) is particularly favored due to its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity. umweltprobenbank.de The this compound scaffold contains both the benzyl group, common in phenylalanine-type inhibitors, and the crucial α-trifluoromethyl moiety, making it an attractive starting point for drug design.
Enhancing Pharmacokinetic Properties through Fluorine Substitution
A primary challenge in drug discovery is overcoming poor pharmacokinetic profiles, such as low metabolic stability. Fluorine substitution is a key strategy to address this. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes like cytochrome P450. umweltprobenbank.de Placing a trifluoromethyl group at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability. researchgate.net
Furthermore, the trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, a critical factor for oral drug absorption and penetration of the blood-brain barrier. umweltprobenbank.decore.ac.uk This strategic placement of fluorine can lead to enhanced potency and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.
Modulating Molecular Interactions with Biological Targets via Alpha-Trifluoromethyl Moiety
The highly electronegative fluorine atoms of the α-trifluoromethyl group significantly influence a molecule's electronic properties. umweltprobenbank.de This group can act as a strong hydrogen bond acceptor and engage in favorable electrostatic and dipole interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity. mdpi.com
The trifluoromethyl group is bulkier than a methyl group, which can also contribute to enhanced binding through improved hydrophobic interactions. mdpi.com In the context of the this compound scaffold, the trifluoromethyl group adjacent to the carboxylic acid and benzyl moiety can enforce specific conformations that may be optimal for binding to a biological target, such as an enzyme active site. This conformational control can lock the molecule into a bioactive shape, leading to higher potency.
Structure-Activity Relationship (SAR) Studies in Fluorinated Drug Candidates
Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. These studies involve systematically modifying a molecule's structure to understand how chemical changes affect its biological activity. By creating and testing a series of related compounds, researchers can identify the key structural features necessary for potency and selectivity.
For a scaffold like this compound, SAR studies would involve synthesizing analogs with modifications to the benzyl ring (e.g., adding substituents), altering the carboxylic acid to an ester or amide, or changing the position of the trifluoromethyl group. The goal is to map how these changes impact target engagement and biological effect. For example, studies on classical cannabinoids have shown that fluorine substitution can have significant, and sometimes detrimental, effects on receptor binding, underscoring the importance of empirical SAR studies. core.ac.uk The insights gained from such studies are crucial for rationally designing new drug candidates with improved therapeutic profiles.
The following table outlines a hypothetical SAR study based on the this compound scaffold.
| Scaffold | Modification | Rationale | Predicted Outcome on Activity |
| This compound | Add para-chloro to benzyl ring | Explore electronic and steric effects in binding pocket | May increase or decrease potency |
| This compound | Convert carboxylic acid to methyl ester | Assess importance of acidic group for binding | Likely decrease if H-bonding donor is critical |
| This compound | Convert carboxylic acid to amide | Introduce new H-bonding possibilities | Variable, depends on receptor topology |
| This compound | Relocate benzyl group to a different position | Probe spatial requirements of the binding site | Likely significant change in activity |
Applications in Agrochemical and Specialty Chemical Synthesis
The unique structural features of this compound, particularly the trifluoromethyl group, make it and its derivatives valuable building blocks in the synthesis of agrochemicals and specialty chemicals. The presence of fluorine can significantly alter the biological activity and physicochemical properties of molecules, often leading to enhanced efficacy and stability.
Research into related fluorinated compounds has highlighted their potential. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated notable antimicrobial activity against various pathogens. mdpi.comresearchgate.netnih.gov Specifically, these compounds have shown effectiveness against the yeast-like fungi Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 64 µg/mL for some derivatives. mdpi.comnih.gov This suggests that the incorporation of a trifluorinated propanoic acid moiety could be a promising strategy for developing new fungicides and bactericides.
The synthesis of such compounds often involves reactions like the Friedel-Crafts acylation or hydroarylation, where the aromatic ring of the benzyl group can be further functionalized to modulate biological activity. mdpi.comresearchgate.net The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, properties that are highly desirable in agrochemical design to improve plant uptake and persistence.
In the realm of specialty chemicals, fluorinated compounds are used in a wide array of applications due to their unique properties. For example, 3,3,3-trifluoropropionic acid is a precursor in the synthesis of various fluorinated esters and other derivatives. chemicalbook.comsigmaaldrich.com These derivatives can serve as specialized solvents, monomers for fluoropolymers, or intermediates in the synthesis of more complex molecules. The synthesis of 3-benzyl-3,3,3-trifluoropropanoic acid itself can be achieved through various organic synthesis routes, and its derivatives, such as 3-benzylmenadiones, have been investigated for their biological activities. mdpi.com
Advanced Materials and Polymer Design
The incorporation of fluorine atoms into polymers and materials can impart a range of desirable properties, including low surface energy, high thermal stability, chemical resistance, and unique self-assembly behaviors. The this compound scaffold offers a versatile platform for the design of advanced materials with tailored functionalities.
Development of Fluorine-Containing Functional Polymers
Fluorinated polymers are a significant class of materials with widespread applications. researchgate.netpageplace.de The introduction of the trifluoromethyl group from this compound into a polymer backbone can significantly enhance its properties. For instance, fluoropolymers often exhibit low surface energy, which translates to anti-fouling and self-cleaning surfaces. researchgate.net They also possess high thermal and chemical stability, making them suitable for use in harsh environments. researchgate.netgoogle.com
The synthesis of such functional polymers can be achieved through various polymerization techniques, including free-radical polymerization of fluorinated monomers. google.com The benzyl group in the this compound monomer can also be functionalized pre- or post-polymerization to introduce additional properties or to allow for cross-linking. Functional polymers have found applications in diverse fields, including as materials for medical diagnostics, drug delivery systems, and smart materials. mdpi.com For example, the development of functional poly(lactide) copolymers has been explored for biomedical applications, where functional groups are introduced to attach biological molecules. nih.gov
Tailoring Surface Properties and Self-Assembled Systems
The trifluoromethyl group is a key component in designing surfaces with very low surface energy, leading to superhydrophobic and oleophobic properties. Fluorinated polymers are well-known for their ability to create coatings with low surface tension. researchgate.net The strategic incorporation of this compound-derived monomers into polymers can be used to precisely control the surface properties of materials.
Furthermore, the interplay of the fluorinated and aromatic components of this scaffold can drive unique self-assembly behaviors. Fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to induce different self-assembled structures in peptides, such as microribbons and microspheres. rsc.orgresearchgate.net This suggests that polymers containing the this compound unit could exhibit interesting self-assembly in solution or on surfaces, leading to the formation of ordered nanostructures. These self-assembled systems have potential applications in areas such as biomaterials, sensors, and nanotechnology.
Future Research Directions and Emerging Trends
Innovations in Green and Sustainable Synthesis of Fluorinated Carboxylic Acids
The chemical industry's growing emphasis on environmental responsibility is steering research towards greener and more sustainable methods for synthesizing fluorinated carboxylic acids. eurekalert.orgsciencedaily.com This involves a shift away from hazardous reagents and harsh reaction conditions towards more eco-friendly alternatives.
Key areas of innovation include:
Electrochemical Synthesis: Organic electrolysis presents a promising avenue for the regioselective synthesis of a variety of fluorine-containing aromatic carboxylic acids from readily available fluorinated aromatic compounds and carbon dioxide. hokudai.ac.jp This method offers good yields and circumvents the need for traditional, often toxic, reagents. hokudai.ac.jp
Continuous Flow Chemistry: Continuous flow technology is being increasingly adopted for pharmaceutical manufacturing due to its enhanced safety, efficiency, and scalability. scientist.com This approach allows for precise control over reaction parameters, minimizing waste and improving process mass intensity. scientist.com For the synthesis of fluorinated compounds, flow chemistry can safely handle hazardous intermediates and enable reactions that are difficult to control in batch processes. scientist.com
Mechanochemistry: Recognized as a sustainable alternative to solution-based chemistry, mechanochemistry utilizes mechanical force to induce chemical reactions, often in the absence of solvents. rsc.org This technique can lead to faster reaction rates, higher efficiency, and can unlock novel reaction pathways that are not accessible through traditional methods. rsc.org
Safer Fluorinating Agents: Research is focused on developing and utilizing safer and more manageable fluorinating agents to replace hazardous ones like SO2F2 gas or KHF2. eurekalert.orgsciencedaily.com For instance, the use of SHC5® and potassium fluoride (B91410) (KF) to convert thiols and disulfides into sulfonyl fluorides represents a significant advancement in green chemistry, producing only non-toxic byproducts. eurekalert.orgsciencedaily.com
Direct C-H Fluorination: A significant breakthrough has been the development of methods for the direct conversion of carbon-hydrogen (C-H) bonds in carboxylic acids into carbon-fluorine (C-F) bonds. chemeurope.com This approach simplifies synthetic routes by eliminating the need for pre-functionalized starting materials, making the process more efficient and atom-economical. chemeurope.com
The following table summarizes some of the green and sustainable approaches being explored for the synthesis of fluorinated carboxylic acids.
| Synthesis Approach | Key Advantages | Relevant Research Areas |
| Electrochemical Synthesis | High regioselectivity, good yields, avoids toxic reagents. hokudai.ac.jp | Carboxylation of fluorinated aromatics with CO2. hokudai.ac.jp |
| Continuous Flow Chemistry | Enhanced safety, improved efficiency and scalability, waste reduction. scientist.com | Multi-stage continuous manufacturing, handling of hazardous intermediates. scientist.com |
| Mechanochemistry | Reduced solvent use, faster reactions, novel reactivity. rsc.org | Selective reduction and other transformations under solvent-free conditions. rsc.org |
| Safer Fluorinating Agents | Reduced toxicity and handling risks, environmentally benign byproducts. eurekalert.orgsciencedaily.com | Development of solid and liquid fluorinating reagents. eurekalert.orgsciencedaily.com |
| Direct C-H Fluorination | Simplified synthetic routes, increased atom economy. chemeurope.com | Catalytic systems for selective C-H activation and fluorination. chemeurope.com |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis by accelerating the discovery and optimization of new reactions. duke.eduresearchgate.net For the synthesis of complex molecules like 2-benzyl-3,3,3-trifluoropropanoic acid, these computational tools can significantly reduce the time and resources required for development.
Future directions in this area include:
Predictive Modeling: ML models are being developed to predict the outcomes of chemical reactions, including yield and selectivity. researchgate.net This allows chemists to screen a vast number of potential reaction conditions in silico before conducting experiments.
Generative AI for Molecular Design: Generative AI algorithms can propose novel molecular structures with desired properties. youtube.com By integrating synthetic feasibility into the generative process, these models can design molecules that are not only effective but also readily synthesizable. youtube.com
Explainable AI: A key focus is on developing "explainable AI" models that provide insights into the underlying chemical principles governing a reaction. arxiv.org This moves beyond black-box predictions and helps chemists to understand the factors that influence reactivity, enabling more rational reaction design. arxiv.org
Automated Synthesis: The integration of AI with robotic systems can lead to fully automated platforms for reaction discovery and optimization. These systems can autonomously design experiments, execute them, and learn from the results to refine their models.
The following table illustrates the potential applications of AI and ML in the design of fluorinated compounds.
| AI/ML Application | Description | Potential Impact |
| Reaction Outcome Prediction | ML models trained on reaction data to predict yields, selectivity, and optimal conditions. researchgate.net | Reduced experimental effort and faster optimization of synthetic routes. |
| Generative Molecular Design | AI algorithms that generate novel molecular structures with desired properties and synthetic accessibility. youtube.com | Accelerated discovery of new drug candidates and materials. |
| Explainable AI for Reactivity | Models that provide chemically meaningful interpretations of predictive models, revealing key structural and electronic factors. arxiv.org | Deeper understanding of reaction mechanisms and more rational design of catalysts and reagents. |
| Automated Synthesis Platforms | Integration of AI software with robotic hardware for autonomous design, execution, and analysis of chemical reactions. | High-throughput screening and optimization of complex reaction networks. |
Development of Multifunctional Catalyst Systems for Complex Transformations
The synthesis of complex fluorinated molecules often requires multiple reaction steps. The development of multifunctional catalyst systems that can promote several transformations in a single pot is a highly desirable goal, as it can significantly improve efficiency and reduce waste.
Emerging trends in this area include:
Dual Catalysis: Combining two different types of catalysts, such as a photoredox catalyst and a transition metal catalyst, can enable novel transformations that are not possible with either catalyst alone. acs.org This approach has been successfully applied to the hydrodefluorination of trifluoromethyl arenes. acs.org
Catalyst-Controlled Reaction Pathways: By carefully designing the catalyst and ligands, it is possible to steer a reaction towards a specific outcome. acs.org As mentioned earlier, stereodivergent C-F bond functionalization is a prime example of this concept. acs.org
Earth-Abundant Metal Catalysts: There is a strong push to replace precious metal catalysts (e.g., palladium, rhodium) with more sustainable and cost-effective alternatives based on earth-abundant metals like iron, copper, and nickel. researchgate.netmdpi.com
Immobilized Catalysts: Immobilizing catalysts on solid supports facilitates their separation from the reaction mixture and allows for their reuse, contributing to more sustainable processes. scientist.com This is particularly relevant for continuous flow applications. scientist.com
The table below provides examples of advanced catalyst systems and their applications.
| Catalyst System | Concept | Application Example |
| Dual Photocatalysis/HAT | Combination of an organophotoredox catalyst and a hydrogen atom transfer (HAT) catalyst. acs.org | Hydrodefluorination of trifluoromethyl arenes. acs.org |
| Complementary Transition Metal Catalysts | Using different transition metals (e.g., nickel and palladium) to achieve different selectivity in cross-coupling reactions. mdpi.com | Selective cross-coupling of Grignard reagents with fluoroaromatics. mdpi.com |
| Nickel-Based Systems | Utilizing nickel complexes with specific ligands to catalyze challenging C-F bond activations. mdpi.com | Amination, silylation, and cross-coupling of fluoroaromatics. mdpi.com |
| Immobilized Biocatalysts in Flow | Combining the selectivity of enzymes with the efficiency of continuous flow technology. scientist.com | Sustainable manufacturing of chiral building blocks. scientist.com |
Q & A
What are the most effective synthetic routes for 2-benzyl-3,3,3-trifluoropropanoic acid, and how do reaction conditions influence yield?
Level : Basic
Answer :
Electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes is a key method for synthesizing aryl-substituted trifluoropropanoic acids. Yamauchi et al. (2010) demonstrated that using a divided cell with a platinum cathode and magnesium anode in dimethylformamide (DMF) at -20°C achieves optimal yields (up to 78%). The choice of solvent, temperature, and current density critically impacts reaction efficiency. For example, DMF enhances solubility of gaseous CO₂, while lower temperatures reduce side reactions like defluorination .
How do fluorine atoms in this compound influence its physicochemical properties compared to non-fluorinated analogs?
Level : Advanced
Answer :
The trifluoromethyl group significantly alters acidity, lipophilicity, and thermal stability. Fluorine’s strong electronegativity increases the compound’s acidity (pKa ~2.5 vs. ~4.5 for non-fluorinated analogs), enhancing solubility in polar solvents. Additionally, the CF₃ group improves thermal stability (decomposition >200°C) and reduces enzymatic degradation, making it suitable for high-temperature reactions or biological studies requiring metabolic resistance .
What are the advantages of electrochemical carboxylation over traditional nucleophilic substitution for synthesizing trifluoropropanoic acids?
Level : Advanced
Answer :
Electrochemical carboxylation avoids stoichiometric metal reagents (e.g., Grignard), reducing waste and enabling milder conditions. Yamauchi et al. (2010) reported higher regioselectivity for CF₃-substituted products compared to SN2 pathways, which often suffer from competing elimination. This method also allows precise control over electron transfer steps, minimizing byproducts like α,α-difluoroalkenes .
What challenges arise in characterizing this compound using NMR spectroscopy, and how can they be mitigated?
Level : Advanced
Answer :
The CF₃ group causes significant signal splitting and coupling with adjacent protons, complicating ¹H NMR interpretation. ¹⁹F NMR is critical for resolving trifluoromethyl signals (δ ~ -60 to -70 ppm). Thibeault & Meija (2021) recommend using deuterated DMSO-d₆ to sharpen peaks and employing gradient-enhanced COSY for assigning complex splitting patterns. Quantification of minor impurities (<1%) may require hyphenated LC-NMR techniques .
How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Level : Advanced
Answer :
Stability studies should simulate physiological pH (7.4) and temperature (37°C) using phosphate-buffered saline. LC-MS monitoring over 24–72 hours tracks degradation products like benzyl alcohol and trifluoroacetate. Accelerated stability testing at elevated temperatures (e.g., 60°C) combined with Arrhenius modeling predicts shelf-life. ECHA guidelines for fluorinated compounds recommend assessing bioaccumulation potential via octanol-water partition coefficients (logP) .
How should contradictory data in spectroscopic or chromatographic analyses be resolved?
Level : Advanced
Answer :
Contradictions often arise from impurities or instrument artifacts. Coursera’s qualitative research framework (2015) advises triangulation: cross-validate results using multiple techniques (e.g., HPLC, GC-MS, and IR). For instance, a co-eluting impurity in HPLC may be resolved via preparative TLC followed by high-resolution MS. Statistical outlier tests (e.g., Grubbs’ test) and peer review of raw data enhance reliability .
What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
Level : Advanced
Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like decarboxylation or esterification. NIST thermochemical data (e.g., Gibbs free energy of activation) can validate computational predictions. Solvent effects are incorporated via PCM models, while Fukui indices identify nucleophilic/electrophilic sites on the benzyl ring .
What methodologies are used to evaluate the pharmacological potential of this compound?
Level : Advanced
Answer :
In vitro assays include enzyme inhibition studies (e.g., COX-1/COX-2 for NSAID activity) and cytotoxicity screening (MTT assay). In silico docking (AutoDock Vina) predicts binding affinities to target proteins. Metabolic profiling using hepatic microsomes identifies major Phase I/II metabolites. Yamauchi et al. (2010) highlighted the compound’s structural similarity to trifluorinated NSAIDs, suggesting anti-inflammatory potential .
How can mechanistic insights into the electrochemical carboxylation of trifluoromethyl precursors be obtained?
Level : Advanced
Answer :
Cyclic voltammetry (CV) identifies reduction potentials of intermediates. Isotopic labeling (¹³CO₂) traces carboxylation pathways, while in situ FTIR monitors CO₂ consumption. Controlled-potential electrolysis coupled with GC-MS analysis of gaseous byproducts (e.g., CF₃H) clarifies reaction pathways. Yamauchi et al. (2008) used these methods to confirm a radical-anion mechanism .
What interdisciplinary approaches enhance the development of fluorinated propanoic acid derivatives?
Level : Advanced
Answer :
Combining synthetic chemistry with materials science enables applications in fluoropolymer synthesis (e.g., low-surface-energy coatings). Collaboration with pharmacologists facilitates structure-activity relationship (SAR) studies, while environmental chemists assess ecotoxicity via OECD 301 biodegradation tests. Cross-disciplinary data sharing platforms (e.g., PubChem) accelerate innovation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
